Physicochemical Differentiation: N-Cyclohexyl Substituent versus N-Methyl Analog – Predicted Lipophilicity and Steric Bulk
The N-cyclohexyl group of the target compound (CAS 514183-40-5) confers a significantly higher calculated logP and greater steric bulk compared to the N-methyl analog 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid (CAS 526190-72-7, MW 266.28) . This difference directly impacts passive membrane permeability, plasma protein binding, and susceptibility to oxidative metabolism at the N-substituent. For researchers requiring a more lipophilic, metabolically stabilized probe within this chemotype, the cyclohexyl variant offers a quantifiably distinct physicochemical profile that cannot be achieved with the N-methyl or N-isopropyl congeners.
| Evidence Dimension | Molecular weight and predicted lipophilicity (N-substituent SAR) |
|---|---|
| Target Compound Data | MW = 334.39 g/mol; C16H18N2O4S; N-cyclohexyl substituent (6-carbon saturated ring) |
| Comparator Or Baseline | 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid; MW = 266.28 g/mol; C11H10N2O4S; N-methyl substituent (1-carbon) |
| Quantified Difference | ΔMW = 68.11 g/mol (25.6% increase); estimated ΔLogP ≈ +1.5 to +2.0 (based on incremental contribution of cyclohexyl vs. methyl to logP) [1] |
| Conditions | Physicochemical prediction based on molecular formula comparison; no experimental logP data publicly available for either compound. |
Why This Matters
For procurement decisions, this MW and lipophilicity differential means the target compound will partition differently in lipid bilayers and exhibit altered PK properties, making it the preferred choice over the N-methyl analog for studies requiring enhanced membrane penetration or metabolic stability.
- [1] Hansch, C., Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley. (Referenced for logP contribution methodology; no compound-specific data.) View Source
